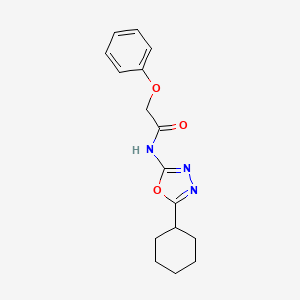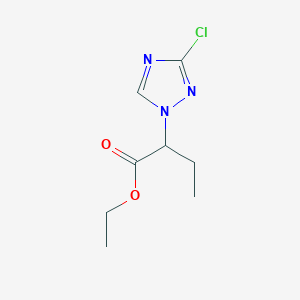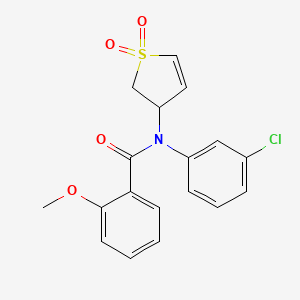
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Oxadiazole derivatives are synthesized through various methods. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives were developed by Kavitha et al . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
Compounds incorporating the 1,3,4-oxadiazole moiety, including derivatives similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have demonstrated moderate inhibitory effects across various assays, indicating their potential as pharmacological agents with diverse therapeutic applications (Faheem, 2018).
Antimicrobial and Cytotoxicity Studies
Novel oxadiazole derivatives have been synthesized and assessed for their antimicrobial activity and cytotoxicity. Studies have shown that these compounds exhibit significant antimicrobial activities against a range of bacteria and fungi, alongside varying degrees of cytotoxicity against NIH/3T3 cells, which underscores their potential in developing new antimicrobial agents with specific cytotoxic profiles (Kaplancıklı et al., 2012).
Antiepileptic Activity
Research on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles has explored their anticonvulsant activities. These studies have identified compounds with significant effects in maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) models, highlighting the oxadiazole ring's importance in enhancing antiepileptic properties (Rajak et al., 2013).
Dual Inhibitors of Inflammatory Enzymes
Some 1,3,4-oxadiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), showing significant oral activity in rat models of inflammation without causing ulceration. This suggests their potential as safer anti-inflammatory agents (Mullican et al., 1993).
Anticancer Activity
Oxadiazole derivatives have also been evaluated for their anticancer properties, with some showing significant activity against human lung cancer cell lines. This highlights the potential of oxadiazole compounds in the development of novel anticancer therapies (Panchal et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications .
Mode of Action
Oxadiazoles, in general, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
It’s worth noting that compounds with amide and sulphonamide groups in oxadiazole have been observed to enhance antidiabetic activities .
Result of Action
Similar compounds have shown more than 70% inhibition of α-amylase, indicating potential antidiabetic activity .
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNAZAQNQSLDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)
![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2845336.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
